molecular formula C12H14N2O2 B3097060 Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-00-1

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3097060
CAS No.: 129912-00-1
M. Wt: 218.25 g/mol
InChI Key: CPRFHRKJGCYBBF-UHFFFAOYSA-N
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Description

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used as a core structure in pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is found in various drugs, including those used to treat peptic ulcers, insomnia, and hepatic encephalopathy .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial scaffold in drug development. Its structural characteristics enable it to interact with various biological targets, making it a candidate for the treatment of several diseases:

  • Anticancer Agents : Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. This compound has shown promise in preclinical studies targeting cancer cell lines .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies suggest it may inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics .

Biological Studies

The compound is widely used in biological research to understand its interactions with cellular mechanisms:

  • Mechanism of Action : this compound interacts with specific molecular targets within cells, such as enzymes and receptors. This interaction can lead to the inhibition of critical pathways involved in disease progression .
  • Toxicological Studies : Given the potential mutagenic properties associated with imidazo[1,2-a]pyridine compounds, this compound is studied to assess its safety profile and possible carcinogenic effects .

Material Science

The unique chemical structure of this compound also finds applications in material science:

  • Development of Functional Materials : Researchers are exploring the use of this compound in creating materials with specific electronic and optical properties. Its ability to form stable complexes with metal ions opens avenues for applications in sensors and catalysts .

Comparison with Similar Compounds

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and potential biological activities.

Biological Activity

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

This compound features an imidazo[1,2-a]pyridine ring system with an ethyl group at the 7-position and a carboxylate group at the 2-position. This structural configuration contributes to its unique biochemical properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit certain enzymes or receptors, leading to therapeutic effects. For instance, it has been shown to bind to active sites of enzymes, blocking their activity and thereby exerting its biological effects .

Antiparasitic and Anti-inflammatory Effects

A study evaluated various imidazo[1,2-a]pyridine derivatives, including this compound, for their antiparasitic activity against Entamoeba histolytica and Trichomonas vaginalis. The results indicated promising antiparasitic properties alongside anti-inflammatory effects. The compounds demonstrated minimal toxicity in non-clinical evaluations, suggesting their potential as new therapeutic agents for treating neglected diseases .

Antimycobacterial Activity

Imidazo[1,2-a]pyridine derivatives have also been screened for activity against Mycobacterium tuberculosis. In one study, a set of derivatives was synthesized and tested, revealing that several compounds exhibited minimum inhibitory concentrations (MICs) as low as ≤0.006 μM against replicating bacteria. This highlights the potential of this compound in combating drug-resistant strains of tuberculosis .

Case Study 1: Antiparasitic Activity

In a non-clinical study involving exploratory toxicology assays of seven imidazo[1,2-a]pyridine derivatives, this compound showed significant antiparasitic activity against resistant strains of E. histolytica and T. vaginalis. The study concluded that these compounds could serve as novel candidates for treating these infections due to their dual action against both parasites and inflammation .

Case Study 2: Antimycobacterial Screening

Another study focused on a series of imidazo[1,2-a]pyridine derivatives against M. tuberculosis. This compound was part of a group that demonstrated potent activity against drug-resistant strains. The findings suggest that these compounds may inhibit essential targets in clinical strains of tuberculosis, thus representing a promising avenue for further drug development .

Summary of Biological Activities

Activity Type Description Reference
AntiparasiticEffective against E. histolytica and T. vaginalis with minimal toxicity
AntimycobacterialExhibits potent activity against M. tuberculosis with low MIC values
Anti-inflammatoryPotential dual action in reducing inflammation alongside antiparasitic effects

Properties

IUPAC Name

ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-9-5-6-14-8-10(12(15)16-4-2)13-11(14)7-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRFHRKJGCYBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=CN2C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-ethylpyridine (3.8 g), ethyl 3-bromo-2-oxopropionate (6.84 g) and ethanol (30 ml) was refluxed for 6 hours. After the reaction mixture was concentrated, water (30 ml) and ehtyl acetate (30 ml) were added to the residue. The mixture was made basic with an aqueous solution of potassium carbonate, and the separated organic layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated and the residue was subjected to a column chromatography on silica gel (150 g) and eluted with 15% solution of ethyl acetate in chloroform. The fractions containing the object compound were combined and concentrated to give ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate (1.26 g).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate

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